(1R)-1-(4-ethylphenyl)ethanamine
Overview
Description
(1R)-1-(4-ethylphenyl)ethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to the phenyl ring and an amine group attached to the ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-ethylphenyl)ethanamine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound, (1R)-1-(4-ethylphenyl)nitroethane, using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is typically carried out under mild conditions, with the temperature maintained at around 25-30°C and atmospheric pressure.
Another method involves the reductive amination of 4-ethylbenzaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. This reaction is usually conducted in an organic solvent like methanol or ethanol, and the temperature is kept at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow chemistry also enhances safety and reduces the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-ethylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid, halogens, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitric acid for nitration at 0-5°C, bromine for bromination at room temperature, and sulfuric acid for sulfonation at elevated temperatures.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
(1R)-1-(4-ethylphenyl)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R)-1-(4-ethylphenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, leading to a cascade of biochemical events that result in its observed effects. For example, in neurological studies, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and influencing neuronal signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(4-methylphenyl)ethanamine
- (1R)-1-(4-fluorophenyl)ethanamine
- (1R)-1-(4-chlorophenyl)ethanamine
Uniqueness
(1R)-1-(4-ethylphenyl)ethanamine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
(1R)-1-(4-ethylphenyl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8H,3,11H2,1-2H3/t8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXXYSXDJUIPMZ-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@@H](C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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